molecular formula C8H6F3LiO3S B13540900 Lithium(1+)3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate

Lithium(1+)3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13540900
M. Wt: 246.2 g/mol
InChI Key: MIPUHIYVRLWVSV-UHFFFAOYSA-M
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Description

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6F3LiO3S It is known for its unique structural properties, which include a trifluoromethyl group and a methoxy group attached to a benzene ring, along with a lithium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure the complete conversion of the sulfonyl chloride to the sulfinate salt.

Industrial Production Methods

In an industrial setting, the production of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate may involve large-scale batch reactions using similar reagents and solvents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.

    Substitution: The methoxy and trifluoromethyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields the corresponding sulfonate, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets, potentially modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 4-methoxy-3-(trifluoromethyl)benzene-1-sulfinate: Similar structure but with different positioning of the methoxy and trifluoromethyl groups.

    Lithium(1+) 3-methoxy-4-(difluoromethyl)benzene-1-sulfinate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfonate: Oxidized form of the sulfinate compound.

Uniqueness

Lithium(1+) 3-methoxy-4-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific combination of functional groups and the presence of a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6F3LiO3S

Molecular Weight

246.2 g/mol

IUPAC Name

lithium;3-methoxy-4-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C8H7F3O3S.Li/c1-14-7-4-5(15(12)13)2-3-6(7)8(9,10)11;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI Key

MIPUHIYVRLWVSV-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=C(C=CC(=C1)S(=O)[O-])C(F)(F)F

Origin of Product

United States

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